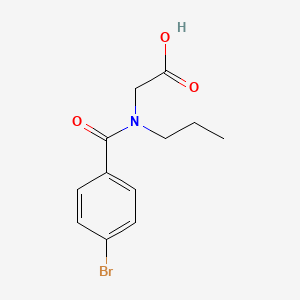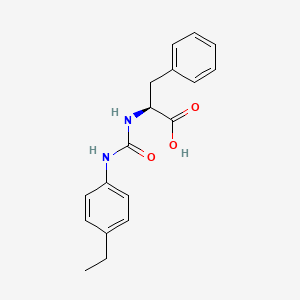
Heptanoic acid, (3Z)-3-hexenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, (3Z)-3-hexenyl ester is an organic compound that belongs to the class of esters. It is formed by the esterification of heptanoic acid and (3Z)-3-hexenol. This compound is known for its pleasant, fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptanoic acid, (3Z)-3-hexenyl ester can be synthesized through the esterification reaction between heptanoic acid and (3Z)-3-hexenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.
Análisis De Reacciones Químicas
Types of Reactions
Heptanoic acid, (3Z)-3-hexenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and (3Z)-3-hexenol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanoic acid and (3Z)-3-hexenol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and aldehydes.
Aplicaciones Científicas De Investigación
Heptanoic acid, (3Z)-3-hexenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of heptanoic acid, (3Z)-3-hexenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparación Con Compuestos Similares
Heptanoic acid, (3Z)-3-hexenyl ester can be compared with other similar esters, such as:
Hexanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a shorter carbon chain.
Octanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a longer carbon chain.
Heptanoic acid, (2E)-2-hexenyl ester: Similar structure but with a different position of the double bond.
The uniqueness of this compound lies in its specific combination of heptanoic acid and (3Z)-3-hexenol, which imparts distinct chemical and sensory properties.
Propiedades
Fórmula molecular |
C13H24O2 |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
hex-3-enyl heptanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3 |
Clave InChI |
KBBLMMCEHYHHIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)







![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)



![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
